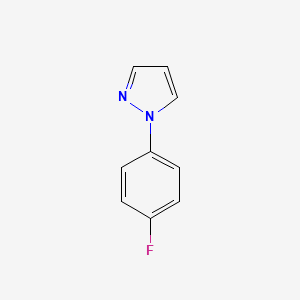

1-(4-Fluorophenyl)pyrazole

Übersicht

Beschreibung

1-(4-Fluorophenyl)pyrazole is a chemical compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and aromatic character . The structure of this compound was elucidated by spectral techniques .

Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)pyrazole derivatives has been achieved through various methods. One approach involves a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating . Another method involves the addition of nitrogen-containing reagents that possess two nucleophilic centers .Molecular Structure Analysis

The molecular structure of 1-(4-Fluorophenyl)pyrazole consists of a five-membered pyrazole ring attached to a fluorophenyl group . The molecular formula is C9H7FN2, and the molecular weight is 162.17 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Applications

1-(4-Fluorophenyl)pyrazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including prostate cancer cells (LNCaP and PC-3). These compounds have shown promise in inhibiting the target gene prostate-specific antigen (PSA), which is crucial for prostate cancer progression .

Agriculture: Insecticidal Activity

In the agricultural sector, pyrazole derivatives, including those with a 1-(4-fluorophenyl) group, have been designed and synthesized as novel insecticides. They exhibit significant insecticidal activity against pests like Plutella xylostella, providing a potential avenue for protecting crops from damage .

Material Science: Chemosensors

Pyrazole-based compounds are utilized as chemosensors due to their remarkable photophysical properties. They can detect various ions and have applications in environmental monitoring and biological imaging. The 1-(4-fluorophenyl)pyrazole moiety enhances the sensitivity and selectivity of these sensors .

Environmental Science: Eco-Friendly Synthesis

The synthesis of pyrazole derivatives, including 1-(4-fluorophenyl)pyrazole, often employs eco-friendly protocols. For instance, the use of non-toxic, thermally stable, and cost-effective catalysts like Amberlyst-70 contributes to greener chemical processes, which is vital for sustainable development .

Analytical Chemistry: Crystallography

In analytical chemistry, the crystal structures of N-substituted pyrazolines, which can be derived from 1-(4-fluorophenyl)pyrazole, are characterized using X-ray diffraction. Understanding these structures aids in the development of new compounds with desired physical and chemical properties .

Pharmacology: Drug Development

The pyrazole ring, including the 1-(4-fluorophenyl) variant, is a privileged structure in drug development. It is present in various classes of drugs and inspires the development of new pharmacological agents with diverse activities, such as anti-inflammatory, analgesic, and antidepressant effects .

Safety and Hazards

Zukünftige Richtungen

Recent advances in synthetic medicinal chemistry have enabled the development of diverse pyrazole derivatives, including 1-(4-Fluorophenyl)pyrazole. Future research directions include exploring the full potential of these compounds, optimizing their therapeutic activity, and reducing adverse effects .

Wirkmechanismus

Target of Action

1-(4-Fluorophenyl)pyrazole primarily targets the transient receptor potential vanilloid subtype 1 (TRPV-1) and acid-sensing ion channel 1a (ASIC-1α) . These receptors play crucial roles in nociceptive modulation, which is the process of detecting and responding to painful stimuli.

Mode of Action

The compound acts as an antagonist to TRPV-1 and ASIC-1α receptors . By binding to these receptors, 1-(4-Fluorophenyl)pyrazole inhibits their activation, which in turn reduces the sensation of pain. This antagonistic action prevents the influx of calcium ions that would normally occur upon receptor activation, thereby dampening the pain signal transmission.

Biochemical Pathways

The inhibition of TRPV-1 and ASIC-1α affects several downstream pathways:

- Inflammatory Pathways : The reduction in calcium influx also impacts inflammatory pathways, potentially reducing the release of pro-inflammatory cytokines and mediators .

Pharmacokinetics

The pharmacokinetics of 1-(4-Fluorophenyl)pyrazole involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties influence the compound’s bioavailability, determining the extent and duration of its therapeutic effects.

Result of Action

At the molecular level, the antagonism of TRPV-1 and ASIC-1α results in:

- Anti-inflammatory Effects : The compound’s action on inflammatory pathways can lead to decreased inflammation and associated symptoms .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of 1-(4-Fluorophenyl)pyrazole:

- Ions : The presence of other ions, particularly calcium and magnesium, can modulate the compound’s effectiveness by competing for binding sites on the receptors .

Understanding these factors is crucial for optimizing the compound’s therapeutic use and ensuring its stability under various conditions.

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJURTWXGGBFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306545 | |

| Record name | 1-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)pyrazole | |

CAS RN |

81329-32-0 | |

| Record name | 1-(4-Fluorophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81329-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-(4-Fluorophenyl)pyrazole contribute to the properties of the investigated iridium(III) complexes?

A1: 1-(4-Fluorophenyl)pyrazole (fpzH) acts as a cyclometalated ligand in the investigated iridium(III) complexes. [] The molecule coordinates to the iridium(III) ion through both the nitrogen atom of the pyrazole ring and the carbon atom ortho to the fluorine on the phenyl ring, forming a C^N chelate. [] This cyclometalated ligand contributes to the complex's photophysical properties, particularly its ability to phosphoresce. The fluorine substituent on the phenyl ring influences the energy levels within the complex, ultimately affecting the color of the emitted light. []

Q2: How does modifying the structure of 1-(4-Fluorophenyl)pyrazole impact the photophysical properties of the resulting iridium(III) complexes?

A2: The research explores structure-property relationships by introducing modifications to both the pyrazole and phenyl rings of the fpzH ligand. [] For instance, adding two methyl groups to the pyrazole ring (forming 1-(4-fluorophenyl)-3,5-dimethylpyrazole, fmpzH) increases the electron-donating character of the ligand. [] This modification, in turn, impacts the energy gap between the ground and excited states of the iridium(III) complex, ultimately leading to a shift in the emitted phosphorescence color. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)

![6-Bromo-2-methylbenzo[B]thiophene](/img/structure/B1286652.png)